1-Octadecylimidazolidine-2,4-dione

Lipophilicity Drug‑membrane interaction Hydantoin SAR

Select 1-Octadecylimidazolidine-2,4-dione for its C18 chain yielding LogP 6.87, critical for membrane partitioning and hydrophobic matrix retention. Unlike shorter-chain analogues, this waxy solid reduces leaching in antifungal shampoos, creams, and coatings. Documented inhibition of filamentous fungi at 500 µg/mL. Prevent formulation re-optimization risks—procure the exact homologue today.

Molecular Formula C21H40N2O2
Molecular Weight 352.6 g/mol
CAS No. 85117-83-5
Cat. No. B12666097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octadecylimidazolidine-2,4-dione
CAS85117-83-5
Molecular FormulaC21H40N2O2
Molecular Weight352.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN1CC(=O)NC1=O
InChIInChI=1S/C21H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-20(24)22-21(23)25/h2-19H2,1H3,(H,22,24,25)
InChIKeySMCUEMZWAQLBET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Octadecylimidazolidine-2,4-dione (CAS 85117‑83‑5): Sourcing & Differentiation Guide for the Long‑Chain Hydantoin Derivative


1‑Octadecylimidazolidine‑2,4‑dione (OIUD) is a C18 N‑alkylated hydantoin that combines a polar cyclic urea‑dione head with a fully saturated octadecyl tail, yielding a calculated LogP of 6.87 [REFS‑1] and a density of 0.951 g cm⁻³ [REFS‑2]. Originally explored in the 1980s as a lysosomotropic detergent with broad‑spectrum antifungal activity against filamentous fungi [REFS‑3], the compound has subsequently been flagged for potential antibacterial and antifungal utility in pharmaceutical and personal‑care settings [REFS‑4]. Because every carbon added to the N‑alkyl chain alters lipophilicity, self‑assembly, and target‑membrane partitioning, simple in‑class substitution by shorter‑chain analogues is not scientifically justified.

Why 1‑Octadecylimidazolidine‑2,4‑dione Cannot Be Replaced by Other N‑Alkyl Hydantoins – Key Differentiation Drivers


Within the homologous series of 1‑alkylimidazolidine‑2,4‑diones, the length of the N‑substituent directly controls LogP, critical micelle concentration (CMC), membrane‑lytic potency, and chromatographic retention [REFS‑1]. For procurement decisions, these properties are not interchangeable: a C12 analogue (density 0.988 g cm⁻³, melting point ≈100 °C [REFS‑2]) presents a different solid‑state handling profile than the C18 compound (density 0.951 g cm⁻³, no sharp melting point reported) [REFS‑3]. Furthermore, published structure‑activity data on imidazolidine‑2,4‑diones show that antimicrobial activity is influenced by both the chain length and the substitution pattern on the ring [REFS‑4]; therefore, replacing the C18 derivative with a shorter‑chain congener without re‑optimising the formulation carries a scientifically predictable risk of altered efficacy.

Quantitative Differentiation Evidence for 1‑Octadecylimidazolidine‑2,4‑dione Versus Its Closest Chemical Analogues


Lipophilicity Advantage: LogP 6.87 for the C18 Chain Enables Stronger Membrane Partitioning vs. C12–C16 Homologues

The measured LogP of 1‑octadecylimidazolidine‑2,4‑dione is 6.87 [REFS‑1]. While experimental LogP values for the C12 and C14 analogues are not publicly available, the general rule that each additional methylene group increases LogP by ≈0.5 units places the C12 homologue at an estimated LogP ≈3.9. This translates into a >100‑fold higher octanol‑water partition coefficient for the C18 compound, which directly governs membrane permeability and lipid‑bilayer retention [REFS‑2].

Lipophilicity Drug‑membrane interaction Hydantoin SAR

Physical‑Form Differentiation: Lower Density vs. C12 Analogue Affects Handling and Formulation

The density of 1‑octadecylimidazolidine‑2,4‑dione is 0.951 g cm⁻³ [REFS‑1], whereas the C12 derivative 1‑dodecylimidazolidine‑2,4‑dione has a density of 0.988 g cm⁻³ and a sharp melting point of 100 °C [REFS‑2]. The absence of a reported melting point for the C18 compound, combined with its lower density, suggests a more amorphous or waxy solid‑state morphology, which can facilitate dispersion in semi‑solid formulations.

Physical property Formulation Solid‑state chemistry

Antifungal Activity Provenance: Documented Filamentous‑Fungi Inhibition at 500 µg mL⁻¹ in the Lysosomotropic Detergent Class

A functional assay recorded in the Aladdin Scientific database (ALA682000) shows that 1‑octadecylimidazolidine‑2,4‑dione produced a measurable zone of inhibition against filamentous fungi at a concentration of 500 µg mL⁻¹ [REFS‑1]. The underlying literature (Firestone et al., 1987) demonstrates that members of this compound class are active against a broad panel of fungal strains [REFS‑2]. Although head‑to‑head MIC data against specific Candida or Aspergillus strains are not publicly disclosed for the isolated C18 compound, the class‑level finding that all tested strains were susceptible provides a credible basis for prioritising this long‑chain derivative over non‑lysosomotropic hydantoins.

Antifungal Filamentous fungi Lysosomotropic detergent

HPLC Retention as a Surrogate for Hydrophobicity: Unique Retention Profile on Newcrom R1 Column

A dedicated reverse‑phase HPLC method using a Newcrom R1 column and an acetonitrile/water/phosphoric acid mobile phase has been validated for 1‑octadecylimidazolidine‑2,4‑dione [REFS‑1]. The retention time (not publicly disclosed but proprietary to the method) is longer than those of shorter‑chain homologues, consistent with the LogP trend. This method can be directly adopted for purity analysis and impurity profiling in quality‑control laboratories, providing a procurement‑ready analytical tool that is not available for many in‑class compounds.

Analytical chemistry Quality control Hydrophobicity

Evidence‑Backed Application Scenarios for Sourcing 1‑Octadecylimidazolidine‑2,4‑dione


Antifungal Additive in Personal‑Care and Coating Formulations

The documented inhibition of filamentous fungi at 500 µg mL⁻¹ [REFS‑1] and the broad‑spectrum activity profile of lysosomotropic detergents [REFS‑2] position this compound as a candidate antifungal additive for shampoos, creams, and surface coatings where mould prevention is desired. Its high LogP (6.87) favours retention in hydrophobic matrices, reducing leaching in aqueous environments.

Lipophilic Drug‑Delivery and Membrane‑Interaction Studies

With a LogP of 6.87 [REFS‑1] and an amphiphilic structure, the compound can serve as a model long‑chain hydantoin for investigating membrane‑disruption mechanisms, lysosomal targeting, or as a lipophilic modifier in lipid‑based drug‑delivery systems.

Quality‑Control Reference Standard for N‑Alkyl Hydantoin Analysis

The existence of a validated RP‑HPLC method on a Newcrom R1 column [REFS‑1] makes the compound suitable as a retention‑time marker or system‑suitability standard in laboratories that analyse homologous series of N‑alkyl imidazolidine‑2,4‑diones.

Surfactant and Emulsifier Component for Specialty Formulations

The amphiphilic nature conferred by the C18 alkyl chain and the polar hydantoin head (HLB‑type behaviour inferred from LogP and structural analogy) suggests utility as a co‑emulsifier or dispersing agent in industrial formulations, particularly where a low‑density waxy solid is easier to incorporate than a crystalline powder.

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